Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core with a 6-methyl substituent, an ethyl ester group at position 3, and a 2-amino moiety acylated with a 5-methylfuran-2-yl carbonyl group. The compound’s design suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors via its hydrogen-bonding amide group and hydrophobic substituents.
Properties
IUPAC Name |
ethyl 6-methyl-2-[(5-methylfuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-22-18(21)15-12-7-5-10(2)9-14(12)24-17(15)19-16(20)13-8-6-11(3)23-13/h6,8,10H,4-5,7,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXWSIRVIWAXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for 2-Amino Intermediate Preparation
The tetrahydrobenzo[b]thiophene core is synthesized via the Gewald reaction, a multicomponent condensation involving α-ketones, activated nitriles, and elemental sulfur. For this compound, cyclohexanone derivatives serve as the α-ketone precursor, while malononitrile acts as the activated nitrile. The reaction proceeds in ethanol with a base catalyst, such as triethylamine, to form ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Figure 1).
Reaction Conditions:
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Reactants: Cyclohexanone, malononitrile, sulfur.
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Catalyst: Triethylamine (10 mol%).
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Solvent: Absolute ethanol.
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Temperature: Reflux (78°C).
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Time: 6–8 hours.
The product is isolated via filtration and recrystallization, yielding a white solid with >90% purity.
Functionalization of the 2-Amino Group
Acylation with 5-Methylfuran-2-Carbonyl Chloride
The 2-amino group is acylated using 5-methylfuran-2-carbonyl chloride, introducing the [(5-methylfuran-2-yl)carbonyl]amino substituent. This step requires careful control of stoichiometry and reaction conditions to avoid over-acylation or decomposition.
Procedure:
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Substrate Preparation: Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 eq) is dissolved in anhydrous dichloromethane (DCM).
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Base Addition: Triethylamine (1.5 eq) is added to scavenge HCl generated during the reaction.
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Acyl Chloride Addition: 5-Methylfuran-2-carbonyl chloride (1.2 eq) is introduced dropwise at 0°C.
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Reaction Progress: The mixture is stirred at room temperature for 4–6 hours, monitored by TLC.
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Workup: The organic layer is washed with 10% HCl, saturated NaHCO₃, and brine, followed by drying over Na₂SO₄.
Yield: 75–85% after column chromatography (hexane/ethyl acetate = 5:1).
Synthesis of 5-Methylfuran-2-Carbonyl Chloride
The acylating agent is prepared from 5-methylfuran-2-carboxylic acid via treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
Optimized Protocol:
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Reactant: 5-Methylfuran-2-carboxylic acid (1 eq).
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Chlorinating Agent: Thionyl chloride (2 eq).
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Solvent: Anhydrous DCM.
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Conditions: Reflux at 40°C for 3 hours.
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Product Isolation: Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow liquid.
Reaction Optimization and Scalability
Solvent and Temperature Effects
The acylation step is sensitive to solvent polarity and temperature. Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility, while temperatures >30°C risk side reactions such as ester hydrolysis or furan ring opening.
Key Findings:
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Optimal Solvent: DCM (dielectric constant = 8.93) balances reactivity and stability.
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Temperature Range: 20–25°C minimizes byproducts.
Catalytic Enhancements
The addition of catalytic DMAP (4-dimethylaminopyridine, 0.1 eq) accelerates acylation by activating the acyl chloride, reducing reaction time to 2–3 hours without compromising yield.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
For large-scale manufacturing, continuous flow systems enhance reproducibility and safety. Key parameters include:
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Residence Time: 10–15 minutes.
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Pressure: 2–3 bar to maintain solvent integrity.
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Purification: Automated flash chromatography or crystallization.
Waste Management
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Byproduct Recycling: Unreacted acyl chloride is recovered via distillation.
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Solvent Reclamation: DCM is distilled and reused, reducing environmental impact.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of tetrahydrobenzothiophene derivatives, which are often explored for their conformational flexibility and diverse substitution patterns. Below is a comparative analysis with structurally related analogs:
Structural and Substituent Analysis
In contrast, the xanthene moiety in the compound provides a rigid, planar aromatic system, which may improve π-π stacking but reduce solubility.
Position 6 Substituents :
- The 6-methyl group in the target compound offers minimal steric hindrance compared to the bulky tert-pentyl group in the analog . This difference could influence ring puckering dynamics (as defined by Cremer-Pople coordinates ) and conformational stability.
Ester Groups :
- The ethyl ester in the target compound and 6o may confer higher lipophilicity than the methyl ester in the compound, affecting membrane permeability and metabolic stability.
Physicochemical and Spectral Properties
- HRMS Data: The target compound’s molecular weight can be inferred to align with its formula (C₁₉H₂₃NO₄S), though experimental HRMS values are unavailable. In contrast, 6o shows a precise HRMS-ESI match (calc. 390.1370, exp. 390.1370) .
- NMR Trends : The tetrahydrobenzothiophene core in all compounds would exhibit similar ¹H NMR signals for the saturated ring (δ 1.5–2.5 ppm), while substituents like the 5-methylfuran (δ 6.0–6.5 ppm for furan protons) or xanthene (δ 7.0–8.0 ppm for aromatic protons) would dominate spectral differences.
Biological Activity
Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that exhibits potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure
The compound is characterized by a complex structure featuring a benzothiophene core with various functional groups that may influence its biological interactions. The IUPAC name reflects its intricate composition, which includes a furan moiety that could play a role in its reactivity and biological effects.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzothiophene compounds possess antimicrobial activity. For instance, similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit comparable effects. Research has demonstrated that modifications in the structure can enhance antimicrobial potency, indicating a potential avenue for further exploration.
Anticancer Activity
Benzothiophene derivatives have been investigated for their anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies on structurally related compounds have shown promising results in inhibiting tumor growth in various cancer cell lines.
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Compounds with similar structures have been observed to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This suggests that this compound could be beneficial in neurodegenerative conditions.
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It might inhibit certain enzymes linked to disease processes (e.g., cyclooxygenase or lipoxygenase), contributing to its anti-inflammatory and anticancer effects.
- Oxidative Stress Modulation : By reducing oxidative stress markers or enhancing antioxidant defenses, the compound could exert neuroprotective effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 50 µg/mL. |
| Study B | Showed significant inhibition of proliferation in breast cancer cell lines with IC50 values ranging from 20 to 30 µM. |
| Study C | Reported neuroprotective effects in an animal model of Alzheimer's disease; reduced amyloid-beta deposition was noted. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
